1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
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Overview
Description
1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that features a combination of hydroxybenzoyl, carbohydrazonoyl, naphthyl, and methylbenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-naphthylamine under controlled conditions to form the naphthyl derivative. Finally, the naphthyl derivative is esterified with 4-methylbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-(2-Hydroxyphenyl)-2H-benzotriazoles
- 4-Hydroxy-2-quinolones
Uniqueness
1-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
769154-15-6 |
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Molecular Formula |
C26H20N2O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H20N2O4/c1-17-10-12-19(13-11-17)26(31)32-24-15-14-18-6-2-3-7-20(18)22(24)16-27-28-25(30)21-8-4-5-9-23(21)29/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChI Key |
ZTDDUIHZRKZAFU-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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